2,3-dichloro-5-(trifluoromethyl)benzoic Acid
Overview
Description
2,3-Dichloro-5-(trifluoromethyl)benzoic Acid is a halogenated aromatic carboxylic acid. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group on the benzene ring, along with a carboxylic acid functional group. It is known for its utility in various chemical, biological, and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine and trifluoromethyl groups using appropriate reagents and catalysts.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where the reactants are mixed and reacted under controlled conditions.
Continuous Flow Process: Some industrial processes utilize continuous flow reactors to enhance production efficiency and control reaction parameters more precisely.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters and amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes.
Substitution: The chlorine and trifluoromethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) and borane (BH₃) are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Alcohols and Aldehydes: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
2,3-Dichloro-5-(trifluoromethyl)benzoic Acid is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is utilized in the synthesis of various drug candidates, including those targeting cancer and infectious diseases.
Industry: The compound is employed in the production of crop protection agents and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dichloro-5-(trifluoromethyl)benzoic Acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.
Comparison with Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but differs in the presence of a pyridine ring instead of a benzene ring.
2,3-Dichloro-5-(trifluoromethyl)pyrimidine: Another halogenated compound with a pyrimidine ring.
2,3-Dichloro-5-(trifluoromethyl)aniline: Similar structure but with an amino group instead of a carboxylic acid group.
Uniqueness: 2,3-Dichloro-5-(trifluoromethyl)benzoic Acid is unique due to its combination of halogen atoms and the carboxylic acid group, which provides versatility in chemical reactions and applications. Its ability to undergo various reactions makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
2,3-dichloro-5-(trifluoromethyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKBRTRFMGIQGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259359 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25922-42-3 | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25922-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-5-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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